Product packaging for Methyl octadeca-6,11-dienoate(Cat. No.:CAS No. 26181-68-0)

Methyl octadeca-6,11-dienoate

Cat. No.: B14685429
CAS No.: 26181-68-0
M. Wt: 294.5 g/mol
InChI Key: IOYCVWCXFAUFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl octadeca-6,11-dienoate is a high-purity fatty acid methyl ester (FAME) provided for research and development purposes. This compound falls into the category of unsaturated methyl esters, which are of significant interest in various scientific fields. In lipid research, such dienoate esters serve as key reference standards or starting materials for the synthesis of more complex structured lipids, including monoacylglycerols, which are investigated for their bioactive properties . The specific positioning of the double bonds at the 6th and 11th carbons may offer unique reactivity and physicochemical properties valuable for organic synthesis and material science. Researchers also utilize similar unsaturated FAMEs as model compounds to study oxidation kinetics and stability, which is critical for developing antioxidants for biodiesel and other lipid-based products . Furthermore, derivatives of unsaturated fatty acids are increasingly explored in biomedical research for their potential biological activities, such as antimicrobial and cytotoxic effects, providing a foundation for developing new therapeutic agents . This product is intended for laboratory use by qualified professionals. It is strictly for research use only and is not intended for diagnostic or therapeutic applications or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H34O2 B14685429 Methyl octadeca-6,11-dienoate CAS No. 26181-68-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26181-68-0

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

methyl octadeca-6,11-dienoate

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9,13-14H,3-7,10-12,15-18H2,1-2H3

InChI Key

IOYCVWCXFAUFKU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCC=CCCCCC(=O)OC

Origin of Product

United States

Advanced Analytical Characterization of Methyl Octadeca 6,11 Dienoate and Octadecadienoate Isomers

Spectroscopic Approaches for Structural Confirmation and Isomer Differentiation

The definitive identification and structural elucidation of methyl octadeca-6,11-dienoate, and its differentiation from a multitude of positional and geometric isomers, rely on a combination of advanced spectroscopic techniques. These methods provide detailed insights into the molecular framework, confirming the molecular weight, identifying functional groups, and precisely locating the carbon-carbon double bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Correlation Techniques including HMQC, HMBC, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural assignment of fatty acid methyl esters (FAMEs), including this compound. aocs.orgnih.gov

¹H NMR provides precise information about the chemical environment of protons within the molecule. For a non-conjugated diene like this compound, the spectrum exhibits several diagnostic signals:

Olefinic Protons (-CH=CH-): These protons resonate in the region of δ 5.3-5.4 ppm. aocs.org The multiplicity and coupling constants of these signals are indicative of the double bond geometry (cis or trans).

Bis-allylic Protons (=CH-CH₂-CH=): The protons of the methylene (B1212753) group situated between the two double bonds (at C-8 in this isomer) are uniquely deshielded and give rise to a characteristic signal around δ 2.8 ppm. This is a key indicator of a non-conjugated, methylene-interrupted diene structure. aocs.org

Allylic Protons (-CH₂-CH=): Protons on the carbons adjacent to the double bonds (C-5, C-7, C-10, C-13) typically appear as multiplets around δ 2.05 ppm. aocs.org

Methyl Ester Protons (-COOCH₃): A sharp singlet corresponding to the three protons of the methyl ester group is consistently found at approximately δ 3.67 ppm.

Aliphatic Chain Protons (-CH₂-): The remaining methylene groups in the saturated portions of the carbon chain produce a dense signal cluster around δ 1.2-1.6 ppm. researchgate.net

Terminal Methyl Protons (-CH₃): A triplet at approximately δ 0.8-0.9 ppm is characteristic of the terminal methyl group at the end of the fatty acid chain. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing a map of the carbon skeleton. Key resonances for this compound include:

Carbonyl Carbon (>C=O): The ester carbonyl carbon signal appears significantly downfield, around δ 174 ppm. scielo.br

Olefinic Carbons (-C=C-): The sp² hybridized carbons of the two double bonds are found in the δ 127-131 ppm region. scielo.br Subtle differences in their chemical shifts can help distinguish between positional and geometric isomers.

Methyl Ester Carbon (-O-CH₃): The carbon of the methyl group in the ester function resonates near δ 51.4 ppm. mdpi.com

Aliphatic Carbons: The various sp³ hybridized methylene and methyl carbons of the chain appear in the upfield region of the spectrum (δ 14-35 ppm). magritek.com

2D Correlation Techniques are indispensable for unambiguously connecting the proton and carbon signals to build a complete picture of the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu It allows for tracing the connectivity through the carbon chain, for example by showing a correlation between the olefinic protons (δ ~5.3 ppm) and the adjacent allylic protons (δ ~2.05 ppm). magritek.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It is essential for assigning the chemical shift of each carbon atom based on its known proton signal. magritek.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Non-Conjugated Methyl Octadecadienoate Isomer (e.g., Methyl Linoleate)

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Terminal -CH₃ ~0.89 (t) ~14.1
-(CH₂)n- ~1.30 (m) ~29.0 - 31.5
Allylic -CH₂- ~2.05 (m) ~27.2
Bis-allylic -CH₂- ~2.77 (t) ~25.6
-CH₂-COO- ~2.30 (t) ~34.1
-COOCH₃ ~3.67 (s) ~51.4
-CH=CH- ~5.35 (m) ~128.0 - 130.2
>C=O - ~174.2

Note: Data is based on methyl linoleate (B1235992) (a C18:2 isomer) as a representative example. aocs.orgscielo.br Exact values for this compound may vary slightly.

Mass Spectrometry (GC-MS, LC-MS/MS, EI-MS) for Fragmentation Analysis and Molecular Identification

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and deducing its structure from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method for FAME analysis. The mass spectrum of this compound would show a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 296, confirming its molecular formula (C₁₉H₃₄O₂). pcbiochemres.com However, under standard EI conditions, the fragmentation patterns of different positional isomers of octadecadienoate are often very similar due to the migration of double bonds upon ionization. researchgate.net This makes unambiguous assignment of the double bond locations challenging with EI-MS alone. researchgate.net The fragmentation of the alkane chain typically results in clusters of peaks separated by 14 mass units, corresponding to the loss of -CH₂- groups. libretexts.org

To overcome this limitation, chemical derivatization techniques are often employed before GC-MS analysis to "fix" the double bonds in place. Another approach involves using "softer" ionization methods or advanced MS/MS techniques.

LC-MS/MS with techniques like Higher-Energy Collisional Dissociation (HCD) or Ultraviolet Photodissociation (UVPD) can generate unique fragmentation patterns that are specific to the structure and can differentiate positional isomers even when they are not chromatographically separated. lcms.cznih.govnih.gov These methods can cleave the bonds adjacent to the original double bond locations, providing diagnostic fragment ions that pinpoint their positions. nih.gov Distinguishing between positional isomers is a significant challenge, and these advanced MS techniques provide powerful solutions. acs.org

Infrared (FTIR) Spectroscopy for Diagnostic Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and valuable tool for identifying the key functional groups present in a molecule. bohrium.com For this compound, the FTIR spectrum would confirm its identity as a fatty acid methyl ester with unsaturated carbon-carbon bonds. spectra-analysis.com

Key diagnostic absorption bands include:

C=O Stretch: A strong, sharp absorption peak around 1740-1745 cm⁻¹ is characteristic of the carbonyl group in the ester functionality, confirming the conversion to a methyl ester from a triglyceride or free fatty acid. researchgate.netjournalajacr.com

C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ range are due to C-H stretching in the aliphatic methylene (-CH₂-) and methyl (-CH₃) groups. researchgate.net

=C-H Stretch: A peak appearing just above 3000 cm⁻¹, typically around 3010 cm⁻¹, indicates the C-H stretching of the protons on the carbon-carbon double bonds. spectra-analysis.com

C-O Stretches: One or more peaks in the 1170-1250 cm⁻¹ region correspond to the C-O single bond stretching vibrations of the ester group. journalajacr.com

=C-H Bend: The out-of-plane bending vibration of the C-H bonds on the double bonds can provide information on their geometry. A band around 720 cm⁻¹ is often associated with cis double bonds, while trans double bonds show a distinct, strong absorption band near 960-970 cm⁻¹. spectra-analysis.com

Chromatographic Methodologies for Separation and Quantitative Analysis

Chromatographic methods are essential for isolating this compound from complex mixtures of other FAMEs and for its subsequent quantification.

Gas Chromatography (GC, GC-FID, GC×GC) for Complex Mixture Analysis

Gas chromatography is the premier analytical technique for the separation and quantification of volatile compounds like FAMEs. chromatographyonline.comshinwa-cpc.co.jp

Gas Chromatography with Flame Ionization Detection (GC-FID) is the industry standard for FAME analysis. researchgate.net The separation occurs within a long, thin fused-silica capillary column. chromatographyonline.com The choice of the stationary phase coated inside the column is critical for resolving isomers. While non-polar columns separate compounds largely by boiling point, they are generally insufficient for separating positional or geometric FAME isomers. sigmaaldrich.com For this purpose, highly polar capillary columns are required. Stationary phases containing a high percentage of cyanopropyl groups (e.g., SP-2560, CP-Sil 88) are highly effective at separating FAME isomers based on differences in polarity, including the cis/trans configuration and the position of the double bonds. researchgate.netnih.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) provides a vastly superior separation power compared to conventional single-column GC. researchgate.net This technique uses two different columns (e.g., a non-polar column followed by a polar column) connected in series. researchgate.net This allows for the separation of complex mixtures into a two-dimensional space, resolving many isomers that would otherwise co-elute in a one-dimensional GC system. nih.govgcms.cz The resulting 2D contour plot allows for the clear visualization and identification of compounds based on both their boiling point and polarity. researchgate.net

Table 2: Common High-Polarity GC Capillary Columns for FAME Isomer Separation

Stationary Phase Type Example Column Name Primary Application in FAME Analysis
High-Polarity Biscyanopropyl Polysiloxane SP-2560 Excellent resolution of geometric (cis/trans) FAME isomers. nih.gov
High-Polarity Cyanopropyl Polysiloxane CP-Sil 88, BPX-70 Widely used for detailed separation of both positional and geometric FAME isomers. researchgate.netresearchgate.net
Ionic Liquid Phases SLB-IL100, SLB-IL111 Offer unique selectivity for complex FAME isomer mixtures, including C18 isomers. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Isomer Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile compounds, including fatty acid methyl esters (FAMEs) like methyl octadecadienoate isomers. Its high resolving power and the variety of available stationary and mobile phases make it suitable for tackling the complexities of isomer separation. aga-analytical.com.pl

Normal-phase HPLC, in particular, has proven effective for the simultaneous determination of various octadecadienoic acid isomers. For instance, a method utilizing a silica (B1680970) column with a mobile phase of n-hexane, isopropanol, and acetic acid has been successfully applied to separate and quantify hydroxyoctadecadienoic acid (HODE) isomers in meat products. cabidigitallibrary.org This approach demonstrates good linearity and low detection limits, making it suitable for quantitative analysis. cabidigitallibrary.org

The choice of detector is also critical in HPLC analysis. A Diode Array Detector (DAD) allows for the monitoring of absorbance at multiple wavelengths, which is useful for identifying different classes of compounds. mdpi.com Coupling HPLC with mass spectrometry (MS), such as electrospray ionization (ESI)-MS, provides detailed structural information, aiding in the definitive identification of isomers. mdpi.comnih.gov

Table 1: Example of a Normal-Phase HPLC Method for Isomer Separation

ParameterCondition
Stationary Phase Silica Gel Column (e.g., Absolute SiO2, 250 mm × 4.6 mm, 5 µm) cabidigitallibrary.org
Mobile Phase Isocratic mixture of n-hexane, isopropanol, and acetic acid (e.g., 98.3:1.6:0.1, v/v) cabidigitallibrary.org
Detection Photo-Diode Array (PDA) at a specific wavelength (e.g., 234 nm for HODEs) cabidigitallibrary.org
Application Simultaneous determination of hydroxyoctadecadienoic acid isomers. cabidigitallibrary.org

Thin-Layer Chromatography (TLC), including Silver Nitrate-TLC for Isomer Resolution

Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the separation of lipids. aga-analytical.com.pl For the challenging task of resolving fatty acid isomers, argentation or silver nitrate-TLC (AgNO3-TLC) is a particularly powerful technique. aocs.orgnih.gov

The principle behind AgNO3-TLC lies in the formation of reversible charge-transfer complexes between silver ions (Ag+) incorporated into the silica gel stationary phase and the π-electrons of the double bonds in the unsaturated fatty acid esters. researchgate.net The stability of these complexes, and thus the retention of the isomers, is influenced by the number, position, and geometry (cis/trans) of the double bonds. nih.govresearchgate.net Generally, isomers with a greater number of double bonds are retained more strongly. Furthermore, trans isomers migrate further up the plate than their corresponding cis isomers due to weaker complex formation. aocs.org

This technique has been successfully used to separate FAMEs based on their degree of unsaturation, resolving them into distinct bands for saturated, monoenoic, dienoic, and polyunsaturated fatty acids. aocs.orgaocs.org It is also highly effective in separating geometric isomers. aocs.org The resolution can be further enhanced by optimizing factors such as the concentration of silver nitrate (B79036), the composition of the mobile phase, and the development temperature, with lower temperatures often leading to better separation of positional isomers. aocs.org

Table 2: Key Aspects of Silver Nitrate-TLC for Isomer Resolution

ParameterDescription
Stationary Phase Silica gel plates impregnated with silver nitrate (AgNO3). aocs.orgaocs.org
Mechanism Formation of reversible complexes between Ag+ and double bonds of the fatty acid esters. researchgate.net
Separation Basis Number, position, and geometry (cis/trans) of double bonds. nih.govresearchgate.net
Typical Mobile Phase Mixtures of non-polar solvents like hexane (B92381) or petroleum ether with a small amount of a more polar solvent like diethyl ether or acetone. aocs.org
Visualization Often achieved by spraying with a reagent like 50% sulfuric acid and heating, or non-destructive methods for subsequent analysis. nih.gov

A combination of urea-TLC and AgNO3-TLC has also been developed for the micro separation and enrichment of branched-chain fatty acids from complex natural lipid mixtures. nih.gov

Development and Application of Analytical Standards and Reference Materials for Methyl Octadecadienoates

The availability and use of high-quality analytical standards and certified reference materials (CRMs) are fundamental for the accurate identification and quantification of methyl octadecadienoate isomers. sigmaaldrich.comlgcstandards.com These standards serve several critical purposes in analytical chemistry, including method validation, calibration of instruments, and ensuring the traceability of measurement results. nist.gov

Organizations like the National Institute of Standards and Technology (NIST) provide a range of SRMs with certified values for fatty acid composition in various matrices, such as human serum and food products. nist.govnih.gov These materials are invaluable for clinical laboratories, food manufacturers, and researchers. nist.govnih.gov

Commercially available standards for fatty acids and their methyl esters are offered as neat substances, single-component solutions, or multi-component mixtures. sigmaaldrich.comlgcstandards.com For instance, FAME mixes containing a range of saturated and unsaturated fatty acid methyl esters are commonly used for the calibration of gas chromatography (GC) and HPLC systems. sigmaaldrich.com Specific isomer mixes, such as those for linoleic acid and linolenic acid, are also available. sigmaaldrich.com Pharmaceutical secondary standards, which are qualified as CRMs and are traceable to primary pharmacopeial standards, ensure high accuracy for quality control in the pharmaceutical industry. sigmaaldrich.com

Table 3: Types and Applications of Fatty Acid Reference Materials

Type of Reference MaterialDescriptionApplication
Certified Reference Materials (CRMs) Materials with certified values for specific properties, produced by a national metrology institute (e.g., NIST SRMs). nist.govnih.govMethod validation, ensuring accuracy and traceability of measurements. nist.gov
Analytical Standards Highly purified compounds used for calibration and identification. Available as neat, single, or multi-component solutions. sigmaaldrich.comlgcstandards.comInstrument calibration, peak identification in chromatograms.
Fatty Acid Methyl Ester (FAME) Mixes Solutions containing a mixture of common FAMEs. sigmaaldrich.comRoutine calibration of chromatographic systems for fatty acid profiling.
Isomer-Specific Mixes Mixtures containing specific geometric or positional isomers of a fatty acid. sigmaaldrich.comDevelopment and validation of methods for isomer-specific analysis.
Matrix-Based SRMs Reference materials with a matrix similar to the samples being analyzed (e.g., serum, food). nist.govnih.govQuality control, assessment of the entire analytical procedure including extraction.

The development of new reference materials is an ongoing process, driven by the need to support emerging areas of research and regulatory requirements, such as the analysis of fatty acids in biofuels and novel food products. nist.gov

Methodological Considerations and Challenges in Accurate Isomer Discrimination in Complex Matrices

The accurate discrimination of methyl octadecadienoate isomers in complex matrices like biological tissues, food products, and environmental samples is fraught with challenges. rsc.org The primary difficulty lies in the subtle structural differences between positional and geometric isomers, which often results in co-elution in chromatographic systems. oup.com

In gas chromatography (GC), even with highly polar capillary columns, overlaps can occur between different cis and trans isomers, as well as between monoenoic and dienoic fatty acids. oup.com This makes quantification by GC alone unreliable for certain isomer pairs. oup.com Therefore, a multi-step analytical approach is often necessary, which may involve a preliminary fractionation of the FAMEs by techniques like silver nitrate thin-layer chromatography (AgNO3-TLC) prior to GC analysis. oup.com

The choice of analytical column and derivatization method is also critical. acs.org For GC analysis, highly polar cyanopolysiloxane stationary phases are typically required for the separation of FAME isomers. acs.org In mass spectrometry, while standard electron ionization (EI) can provide some information, it is often insufficient for distinguishing geometric isomers. acs.org More advanced MS techniques, such as ion mobility-mass spectrometry (IM-MS), are being developed to improve the differentiation of cis/trans isomers. nih.gov

Another significant challenge is the potential for isomerization during sample preparation and analysis. acs.org The use of harsh chemical conditions, such as high temperatures and strong acids or bases during transesterification, can induce changes in the double bond geometry. acs.org Therefore, analytical protocols must be carefully designed to minimize the risk of artifact formation.

The complexity of the sample matrix itself can also interfere with the analysis. The presence of other lipids and biomolecules can complicate the extraction and purification of the target analytes, potentially leading to inaccurate quantification. rsc.org The development of improved analytical methods and the use of appropriate internal standards and certified reference materials are crucial for overcoming these challenges and ensuring the reliability of data on fatty acid isomer composition. nist.govrsc.org

Natural Occurrence and Biological Context of Methyl Octadecadienoate Esters

Isolation and Identification from Diverse Biological Sources

Methyl octadecadienoate esters have been identified in a range of organisms, from plants to fungi. The specific isomers and their concentrations can vary significantly, reflecting the unique biochemical pathways of each species.

Presence in Plant Essential Oils and Extracts

While the specific isomer methyl octadeca-6,11-dienoate has not been prominently reported, closely related isomers of methyl octadecadienoate are significant components of certain plant-derived oils.

A study focusing on the essential oil of Liparis nervosa, a species of orchid, led to the identification of sixty-seven different compounds. Among these, the most abundant was methyl (9E,11E)-octadeca-9,11-dienoate , constituting a significant 31.69% of the total essential oil. novapublishers.com This finding highlights the importance of methyl octadecadienoate isomers in the chemical profile of this particular plant.

In a separate investigation into the chemical makeup of the leaves of Rosa beggeriana Schrenk, a wild rose species, researchers identified a variety of compounds, including fatty acid esters. Among them was methyl octadeca-9,12-dienoate , which was present in the n-hexane/ethyl acetate (B1210297) fraction of the leaf extract. frontiersin.org This discovery underscores the presence of methyl octadecadienoate isomers within the Rosaceae family.

Table 1: Interactive Data of Methyl Octadecadienoate Isomers in Plants

Compound Plant Source Percentage/Presence
Methyl (9E,11E)-octadeca-9,11-dienoate Liparis nervosa (essential oil) 31.69%
Methyl octadeca-9,12-dienoate Rosa beggeriana Schrenk (leaves) Identified

Detection in Fungal Metabolite Profiles

Occurrence in Microbial and Animal Systems

Fatty acid biosynthesis and subsequent esterification are fundamental biochemical processes in both microbial and animal life. In insects, which can be hosts to fungi like Metacordyceps, lipid metabolism is crucial for energy storage, structural integrity, and signaling. frontiersin.orgresearchgate.net Lipids are processed in the midgut, transported through the hemolymph, and stored in the fat body. frontiersin.orgresearchgate.net This intricate system involves the synthesis and modification of fatty acids, which can then be esterified to form methyl esters and other lipid derivatives. The specific fatty acid profiles, and thus the potential for specific methyl octadecadienoate isomers, would be dependent on the organism's genetics, diet, and metabolic state.

Classification and Metabolic Pathways of Fatty Acid Esters in Biological Systems

Fatty acid esters are a broad class of lipids formed from a fatty acid and an alcohol. wikipedia.org When the alcohol is methanol, the resulting compound is a fatty acid methyl ester (FAME). Fatty acids themselves are classified based on the length of their carbon chain and the number and position of double bonds. wikipedia.orgmicrobenotes.com Saturated fatty acids have no double bonds, monounsaturated fatty acids have one, and polyunsaturated fatty acids (PUFAs) have two or more. microbenotes.comlibretexts.org this compound, with its 18-carbon chain and two double bonds, is a methyl ester of a polyunsaturated fatty acid.

The biosynthesis of fatty acids in organisms like fungi begins with the precursor molecule acetyl-CoA. nih.govfrontiersin.org Through a series of enzymatic reactions catalyzed by fatty acid synthase (FAS), a multi-enzyme complex, the carbon chain is elongated, typically two carbons at a time. nih.govebi.ac.uk Desaturase enzymes can then introduce double bonds at specific positions along the chain, creating unsaturated fatty acids. nih.gov These fatty acids can then be esterified with an alcohol, such as methanol, to form FAMEs. This esterification can be catalyzed by enzymes like lipases. aocs.orgresearchgate.netnih.govnih.gov

Autoxidation and Degradation Pathways of Unsaturated Methyl Esters

Unsaturated fatty acid methyl esters, including isomers of methyl octadecadienoate, are susceptible to autoxidation, a process of oxidative degradation initiated by free radicals. nih.gov This process is particularly relevant for polyunsaturated esters due to the presence of multiple double bonds, which contain reactive allylic hydrogens. researchgate.netbohrium.comnih.gov

The mechanism of autoxidation generally proceeds through three stages:

Initiation: A free radical abstracts a hydrogen atom from an allylic position on the fatty acid chain, creating a carbon-centered radical.

Propagation: This radical reacts with molecular oxygen to form a peroxyl radical. The peroxyl radical can then abstract a hydrogen from another unsaturated fatty acid molecule, forming a hydroperoxide and a new carbon-centered radical, thus propagating the chain reaction.

Termination: The reaction is terminated when two radicals react with each other to form a non-radical species.

The primary products of autoxidation are hydroperoxides. nih.gov These hydroperoxides are unstable and can undergo further reactions, leading to a complex mixture of secondary oxidation products, including aldehydes, ketones, and other oxygenated compounds. The rate of autoxidation is influenced by factors such as the degree of unsaturation, the presence of pro-oxidants (like metal ions) and antioxidants, and environmental conditions like temperature and light exposure. acs.org

Mechanistic Investigations of Methyl Octadecadienoate Interactions and Roles

In Vitro and Ex Vivo Biochemical Activity Studies

The biochemical properties of methyl octadeca-6,11-dienoate have been investigated through various laboratory studies, revealing its potential to interact with biological systems at a molecular level.

Scientific literature reviewed did not provide specific data on the inhibitory activity of this compound against the enzymes α-glucosidase and acetylcholinesterase. While studies on various plant extracts and other fatty acid esters have shown inhibitory potential against these enzymes, specific IC50 values or percentage inhibition data for this compound are not available in the searched scientific records. medchemexpress.commdpi.com

The structure of this compound, particularly its diene system, is believed to contribute to its antioxidant capabilities. Research indicates that the conjugated diene system within the molecule can quench reactive oxygen species (ROS), which are highly reactive molecules that can cause cellular damage. gsartor.org This activity is a key mechanism for mitigating oxidative stress. gsartor.org

However, detailed quantitative data from specific antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the Ferric Reducing Antioxidant Power (FRAP) assay for this compound are not specified in the reviewed literature.

Table 1: Summary of Antioxidant Mechanisms

Antioxidant Mechanism Findings for this compound
Reactive Oxygen Species (ROS) Quenching The conjugated diene system is reported to quench ROS. gsartor.org
Radical Scavenging (e.g., DPPH) Specific quantitative data (e.g., IC50) not found in the reviewed literature.

| Reducing Capacity (e.g., FRAP) | Specific quantitative data not found in the reviewed literature. |

This compound has demonstrated anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. gsartor.org This inhibition leads to a significant reduction in the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), by 30–50% in macrophage cultures. gsartor.org The NF-κB pathway is a central regulator of inflammation, and its inhibition is a critical target for anti-inflammatory agents.

While the inhibition of cyclooxygenase-2 (COX-2) is a common mechanism for anti-inflammatory compounds, specific studies detailing the direct inhibitory effect of this compound on COX-2 were not found in the reviewed literature. However, research on structurally related fatty acids, such as α-linolenic acid, has shown selective inhibition of COX-2. nih.gov

Table 2: Anti-inflammatory Activity Profile

Inflammatory Pathway/Mediator Effect of this compound
NF-κB Signaling Inhibits the pathway, leading to reduced cytokine production. gsartor.org
Pro-inflammatory Cytokines (TNF-α, IL-6) Production reduced by 30-50% in macrophage cultures. gsartor.org

| Cyclooxygenase-2 (COX-2) Inhibition | Direct inhibitory data not found; related fatty acids show activity. nih.gov |

Chemoecological Roles: Pheromonal Activity and Inter-species Chemical Communication (e.g., insect attractants)

A review of the available scientific literature did not yield specific information regarding the role of this compound in chemoecology. There is no direct evidence to suggest its function as a pheromone or as a chemical messenger in inter-species communication, such as an insect attractant. Fatty acid esters are known to act as pheromones in many insect species, but the specific activity of this compound has not been documented in the searched sources.

Industrial and Applied Biochemical Roles (e.g., as Antioxidant Additives in Biodiesel)

In the realm of industrial applications, this compound serves as a chemical marker. It is specifically used as an indicator for the thermal degradation of oils. gsartor.org Its presence or concentration can signal changes in the quality of oil under heat stress.

The oxidation of unsaturated fatty acid methyl esters is a known issue that affects the stability of biodiesel during storage. google.com Antioxidant additives are commonly used to mitigate this degradation. nih.govgoogle.com Given the antioxidant properties attributed to the diene system of this compound, it possesses a theoretical potential for use as a biodiesel additive. gsartor.org However, direct research or documentation confirming its application specifically as an antioxidant additive for biodiesel was not found in the reviewed literature.

Table 3: List of Compounds Mentioned

Compound Name
This compound
α-glucosidase
Acetylcholinesterase
Tumor Necrosis Factor-alpha (TNF-α)
Interleukin-6 (IL-6)
Cyclooxygenase-2 (COX-2)
α-linolenic acid

Future Research Perspectives on Methyl Octadeca 6,11 Dienoate

Exploration of Undiscovered Natural Sources and Novel Biosynthetic Routes

While methyl octadeca-6,11-dienoate has been identified in some natural sources, a comprehensive screening of diverse organisms could reveal previously unknown producers of this and other related fatty acid isomers. The exploration of marine organisms, fungi, and bacteria, in particular, may yield novel sources. For instance, the edible mushroom Fistulina hepatica has been found to contain octadeca-8,11-dienoic acid methyl ester. researchgate.net Further research into the biosynthetic pathways within these organisms is crucial. Understanding the enzymes and genetic machinery responsible for the specific placement of double bonds at the 6 and 11 positions will be key. This knowledge could pave the way for biotechnological production methods, offering a more sustainable and controlled supply of the compound compared to complex chemical synthesis.

Advancement in Precise and Economical Synthetic Strategies for the 6,11-Isomer

The development of precise and cost-effective methods for synthesizing the specific 6,11-isomer of methyl octadecadienoate is a significant challenge for chemists. Current synthetic routes can be complex and may result in a mixture of isomers, which are often difficult and expensive to separate. acs.orgresearchgate.net Future research should focus on stereoselective and regioselective catalytic systems that can reliably produce the desired isomer in high yield and purity. Innovations in catalysis, such as the use of novel metal-organic frameworks or enzyme-mimicking catalysts, could provide breakthroughs. aocs.org An economical synthesis would be a critical step towards enabling more extensive biological testing and potential commercial applications.

Elucidation of Specific Biochemical and Ecological Functions of this compound

The specific biochemical and ecological roles of this compound are largely unknown. Research is needed to determine how this compound interacts with cellular systems and its potential effects on metabolic pathways. For example, other octadecadienoate isomers, such as conjugated linoleic acids, have demonstrated various health benefits, including anti-inflammatory properties. cymitquimica.com It is plausible that the 6,11-isomer possesses unique biological activities. Investigations could explore its role as a signaling molecule, a component of cell membranes, or a precursor to other bioactive compounds. Ecologically, understanding its function in the producing organism's interactions with its environment, such as in defense or communication, would be a fascinating area of study.

Development of Novel Analytical Methods for Comprehensive Isomer Profiling in Complex Samples

A major hurdle in studying specific fatty acid isomers is the difficulty in separating and identifying them within complex biological mixtures. acs.orgcabidigitallibrary.org The development of advanced analytical techniques is therefore essential. High-resolution chromatography methods, such as comprehensive two-dimensional gas chromatography (GCxGC) or supercritical fluid chromatography (SFC) coupled with mass spectrometry (MS), could offer the necessary resolving power. researchgate.net Furthermore, the use of novel derivatization strategies or ion mobility-mass spectrometry could aid in distinguishing between closely related isomers. These methods would enable a more accurate and detailed profiling of this compound and its related isomers in various biological and environmental samples. mdpi.comnih.gov

Application of Computational Chemistry and Modeling for Structure-Function Relationship Studies

Computational chemistry and molecular modeling offer powerful tools to predict the properties and potential functions of this compound. nih.gov By simulating its three-dimensional structure and interactions with biological targets like enzymes and receptors, researchers can gain insights into its likely biochemical roles. researchgate.net These computational studies can help to prioritize experimental research by identifying the most promising avenues for investigation. For example, modeling can predict the binding affinity of the 6,11-isomer to various proteins, suggesting potential mechanisms of action. This in-silico approach can significantly accelerate the process of understanding the structure-function relationships of this and other fatty acid esters. nih.gov

Q & A

Q. What are the established synthetic routes for producing methyl octadeca-6,11-dienoate, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : this compound can be synthesized via chemoenzymatic pathways or chemical oxidation. For example, hydroxynitrile lyase from Hevea brasiliensis enables enantioselective synthesis of hydroxylated intermediates, which are subsequently esterified . Chemical synthesis often involves controlled oxidation of linoleic acid derivatives, where reaction temperature and catalysts (e.g., lipoxygenases) dictate double-bond geometry and regioselectivity. Optimizing solvent systems (e.g., hexane/ethanol mixtures) and inert atmospheres (N₂) minimizes undesired peroxidation .

Q. How can researchers isolate and purify this compound from natural sources, such as plant lipids?

  • Methodological Answer : Isolation typically involves liquid-liquid extraction (e.g., using chloroform-methanol mixtures) followed by column chromatography. Reverse-phase HPLC with C18 columns and gradient elution (methanol/water) effectively separates this compound from co-eluting lipids. Purity is confirmed via NMR (¹H and ¹³C) and GC-MS, with retention indices compared to authenticated standards .

Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR identifies double-bond positions (δ 5.3–5.5 ppm for conjugated dienes) and ester methyl groups (δ 3.6 ppm). ¹³C NMR confirms carbonyl (δ 170–175 ppm) and olefinic carbons.
  • GC-MS : Electron ionization (EI) at 70 eV provides fragmentation patterns; molecular ions ([M]⁺) at m/z 294 (C₁₉H₃₄O₂) are diagnostic.
  • IR Spectroscopy : Ester carbonyl stretches (~1740 cm⁻¹) and C=C vibrations (~1650 cm⁻¹) are key markers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported oxidation pathways of this compound under varying experimental conditions?

  • Methodological Answer : Divergent oxidation products (e.g., hydroperoxides vs. epoxy-alkenals) arise from competing radical-chain mechanisms. To reconcile
  • Use isotopic labeling (e.g., ¹⁸O₂) to track oxygen incorporation.
  • Monitor reaction kinetics via LC-MS/MS under controlled O₂ partial pressures.
  • Compare results to computational models (DFT calculations) predicting radical stability and transition states .

Q. What experimental strategies mitigate artifacts during stability studies of this compound in long-term storage?

  • Methodological Answer :
  • Store samples in amber vials under argon at −80°C to prevent autoxidation.
  • Add antioxidants (e.g., BHT at 0.01% w/w) and chelating agents (EDTA) to sequester metal catalysts.
  • Validate stability via periodic GC-FID analysis; degradation products (e.g., 4-hydroxy-2-nonenal) indicate peroxidation .

Q. How can researchers design experiments to elucidate the biological activity of this compound in inflammatory pathways?

  • Methodological Answer :
  • Use in vitro models (e.g., RAW 264.7 macrophages) to assay COX-2 and LOX inhibition via ELISA or Western blot.
  • Employ lipidomics (LC-QTOF-MS) to profile downstream oxylipins.
  • Validate specificity using siRNA knockdown of target enzymes (e.g., ALOX15) .

Data Management and Reproducibility

Q. What metadata are critical for ensuring reproducibility in studies involving this compound?

  • Methodological Answer : Capture:
  • Synthetic parameters : Catalyst batch, reaction time/temperature, purification solvents.
  • Analytical conditions : Column specifications (e.g., Agilent ZORBAX Eclipse Plus C18), MS ionization settings.
  • Storage details : Container material, antioxidant concentrations, temperature logs.
    Tools like Electronic Lab Notebooks (ELNs) or ISA-Tab formats standardize metadata entry .

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between synthesized and commercial this compound?

  • Methodological Answer :
  • Verify solvent and reference standards (e.g., TMS for NMR).
  • Compare to high-purity commercial samples (≥98%, validated by COA) .
  • Replicate analyses using independent instruments/labs to rule out equipment bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.